molecular formula C29H29N5O B6565330 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946211-82-1

2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No. B6565330
CAS RN: 946211-82-1
M. Wt: 463.6 g/mol
InChI Key: INFQVWRTZXSVIX-UHFFFAOYSA-N
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Description

The compound “2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidin-4-amine group, which is an aminopyrimidine . The molecule also has a biphenyl group and a piperazine ring, which are common structures in many pharmaceutical compounds .

Scientific Research Applications

Antileishmanial Activity

Molecular docking studies have highlighted the antileishmanial potential of compound 13, which shares structural features with the mentioned pyrimidinamine. The target compound 13 showed better inhibition effects against Leishmania major pteridine reductase 1 (Lm-PTR1) when complexed with trimethoprim. This finding suggests its potential as an antileishmanial agent .

Antimalarial Evaluation

Compounds 14 and 15, related to the pyrimidinamine structure, demonstrated significant suppression against Plasmodium berghei, a malaria-causing parasite. Compound 15 exhibited the highest inhibition effect (90.4%), emphasizing its potential as an antimalarial agent .

Tyrosine Kinase Inhibition

The compound’s structural analog, imatinib, is a well-known therapeutic agent used to treat leukemia. Imatinib specifically inhibits tyrosine kinases and has been structurally characterized in various salt forms .

properties

IUPAC Name

[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O/c1-21-8-14-26(15-9-21)31-27-20-22(2)30-29(32-27)34-18-16-33(17-19-34)28(35)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQVWRTZXSVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

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